![molecular formula C19H12F4 B14212783 1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene CAS No. 825633-78-1](/img/structure/B14212783.png)
1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene is a fluorinated aromatic compound with the molecular formula C19H12F4. This compound is characterized by the presence of multiple fluorine atoms and a complex aromatic structure, making it a subject of interest in various fields of scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene typically involves multiple steps, including halogenation and cross-coupling reactions. One common method involves the use of organometallic reagents such as Grignard reagents or lithium reagents to introduce the fluorine atoms into the aromatic ring . The reaction conditions often require the presence of catalysts like palladium or nickel to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the aromatic precursors are treated with fluorinating agents under controlled conditions. The use of phase transfer catalysts and polar solvents can enhance the efficiency of these reactions .
化学反应分析
Types of Reactions
1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Reactions like Suzuki-Miyaura coupling are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions include various fluorinated aromatic compounds with different functional groups, which can be used in further chemical synthesis or industrial applications .
科学研究应用
1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers
作用机制
The mechanism of action of 1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a valuable compound for studying enzyme inhibition and other biochemical processes .
相似化合物的比较
Similar Compounds
- 1,2,3-Trifluoro-5-(3,4,5-trifluorophenyl)benzene
- 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene is unique due to its specific arrangement of fluorine atoms and the presence of a methyl-substituted phenyl group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
825633-78-1 |
|---|---|
分子式 |
C19H12F4 |
分子量 |
316.3 g/mol |
IUPAC 名称 |
1,2,3-trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene |
InChI |
InChI=1S/C19H12F4/c1-11-2-4-12(5-3-11)13-6-7-15(16(20)8-13)14-9-17(21)19(23)18(22)10-14/h2-10H,1H3 |
InChI 键 |
WBVQTMYUJCROHW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine](/img/structure/B14212704.png)
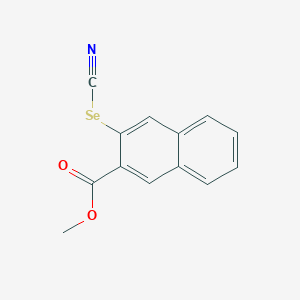
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14212710.png)
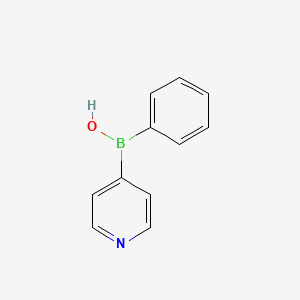
![3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14212724.png)
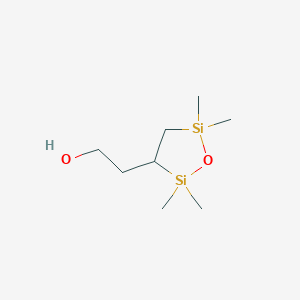
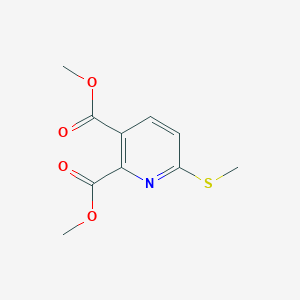
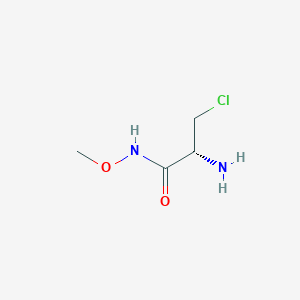
![1,2-Dimethoxy-4-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14212735.png)
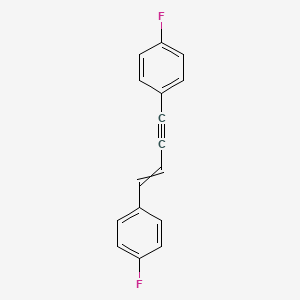
![3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL](/img/structure/B14212761.png)
![1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene](/img/structure/B14212769.png)
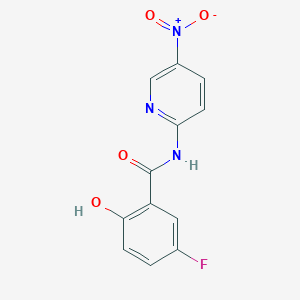
![1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]-](/img/structure/B14212779.png)
